Orexin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Orexin (also known as hypocretin) comprises two neuropeptides, this compound-A (OxA) and this compound-B (OxB), derived from the prepro-orexin precursor . Discovered in 1998 by two independent research groups, these peptides were named "orexins" for their appetite-stimulating properties and "hypocretins" due to their hypothalamic origin and structural similarity to secretin . Orexins are exclusively synthesized in the lateral hypothalamus (LH) and project widely across the brain, modulating arousal, feeding, and stress responses .

Preparation Methods

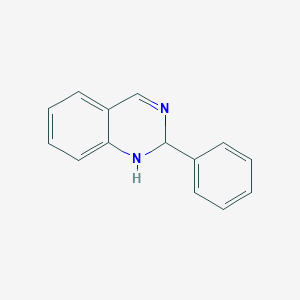

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1,2-dihydroquinazoline typically involves the cyclocondensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method includes the use of hydrochloric acid as a catalyst in an anhydrous environment . Another approach involves the use of visible light to mediate the reaction, which has been shown to be effective in synthesizing quinazolinones from 1,2-dihydroquinazoline 3-oxides .

Industrial Production Methods: Industrial production methods for 2-phenyl-1,2-dihydroquinazoline are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Orexin Receptor Binding and Selectivity

This compound-A (OxA) and this compound-B (OxB) exhibit distinct binding affinities mediated by structural variations:

Structural studies reveal OxB’s C-terminal α-helix (residues 21-27) anchors into OX₂R’s orthosteric pocket, while OxA’s disulfide bridges stabilize N-terminal interactions .

Intracellular Signaling Pathways Activated by this compound Receptors

OX₁R/OX₂R coupling to G-proteins triggers diverse downstream pathways:

Calcium dynamics are pivotal: OX₁R activation elevates cytosolic Ca²⁺ via both IP₃-dependent ER release (60% contribution) and extracellular influx (40%) .

Structural Determinants of this compound-Receptor Interactions

Cryo-EM studies of OX₂R-Gq complexes highlight activation-specific conformations:

Mutagenesis confirms Q134³.³² in OX₂R is critical for agonist efficacy: its mutation reduces OxB binding by >80% .

Modulation of Downstream Effector Systems

This compound signaling converges on ion channels and kinases:

Ligand-Receptor Selectivity and Pharmacological Implications

Small-molecule agonists/antagonists exploit subtype-specific residues:

Scientific Research Applications

Orexin, also known as hypocretin, is a neuropeptide produced in the lateral hypothalamus that plays a crucial role in various physiological functions, including regulating sleep-wake cycles, arousal, addiction, sympathetic nerve activity, blood pressure, and thermogenesis . It exerts its effects through two receptors, OX1R and OX2R . Loss of this compound-producing neurons can cause narcolepsy in humans and rodents, highlighting its importance in maintaining normal wakefulness .

This compound in Sleep and Wakefulness

This compound is essential for maintaining normal wakefulness, and its deficiency leads to narcolepsy .

- Role in Narcolepsy: Narcolepsy is a sleep disorder caused by the loss of this compound-producing cells in the hypothalamus . The impact of this compound on maintaining wakefulness is thought to be a primary mechanism by which narcolepsy occurs .

- This compound Receptor Antagonists: this compound receptor antagonists, particularly those blocking OX2 or both OX1 and OX2 receptors, promote sleep and are being explored as a novel therapy for insomnia . Clinical trials have shown encouraging results, suggesting that these compounds can improve insomnia without the side effects associated with current medications .

This compound in Energy Homeostasis and Obesity

This compound plays a significant role in energy homeostasis and can influence feeding behavior and thermogenesis .

- Regulation of Feeding Behavior: this compound A regulates feeding behaviors and energy expenditure. Injections of orexins induce feeding behavior in rodents, possibly through direct action on neurons in the lateral hypothalamic area modulated by glucose concentration . High concentrations of glucose and leptin tend to hyperpolarize orexinergic neurons, while low concentrations of glucose and ghrelin depolarize them .

- Thermogenesis: this compound can boost thermogenesis by interacting with serotonin in the dorsal raphe nucleus (DRN), increasing sympathetic outflow and decreasing parasympathetic output . Studies have shown that exercise-induced increases in core body temperature are attenuated after administration of dual this compound receptor antagonists (DORA), indicating a role for this compound in thermoregulation during exercise .

This compound in Reward and Addiction

Orexins are involved in reward-seeking behavior and addiction .

- Hedonic Behaviors: Orexins may potentiate hedonic behaviors by increasing the feeling of pleasure or reward .

- Addiction: this compound is implicated in drug addiction . this compound neurons are required for attentional aspects of motivated learning, and the acquisition of morphine-conditioned place preference requires orexinergic projections to the ventral tegmental area (VTA) . Antagonism of this compound receptors in the VTA has been shown to reduce cocaine-evoked premature responses, indicating that this compound neurons are involved in executive function in both normal and pathological conditions .

This compound in Cancer

Orexins have shown potential in inducing apoptosis in fast-growing tumor cells .

- Tumor Regression: this compound A has been shown to cause quick and robust regression of tumors in mice with pre-existing xenografted tumors . Drug-resistant cancer cells maintained their sensitivity to the reaction .

- Pro-apoptotic Impact: Hypocretins caused a pro-apoptotic impact in drug-resistant HT-29 colon cancer cells by consistently expressing OX1R .

This compound in Anxiety

Increased this compound levels are associated with anxiety-like behavior .

- Anxiety Disorders: this compound levels were found to be higher in patients with anxiety disorders compared to healthy controls . this compound receptor antagonists are being explored as potential treatments for anxiety disorders .

- Panic-like Behavior: Studies showed that OX1R antagonist treatment reduced panic-like behavior and alleviated anxiety-inducing symptoms in animal panic models .

This compound and Exercise

This compound neurons are essential for maintaining voluntary exercise, especially when faced with tempting alternatives .

- Maintaining Exercise: this compound neurons mediate temptation-resistant voluntary exercise . Antagonizing this compound receptors reduces the attractiveness and use of running wheels when palatable food is available, suggesting that this compound is crucial for maintaining motivation to exercise .

This compound in Cognitive Functions

Orexins play a role in higher cognitive functions, including attention, cognition, and mood .

- Attentional Aspects: this compound neurons are required for attentional aspects of motivated learning . In the medial prefrontal cortex (mPFC), orexins increase sustained attention and modulate basal forebrain neurons .

- Learning and Memory: Hippocampal orexins play a role in learning performance . Orexins have also been shown to play a role in appetitive and motivated learning via actions in the mPFC .

This compound and Cardiovascular Function

This compound influences sympathetic neural activity and cardiovascular regulation .

- Sympathetic Outflow: this compound elicits augmented peripheral sympathetic outflow following central injection, likely through interactions at the level of pre-sympathetic neurons within the rostral ventrolateral medulla (RVLM) or indirectly through input to cardiovascular relevant regions .

- Baroreflex Sensitivity: this compound administration augments baroreflex gain or sensitivity, indicating that this compound enhances sympathetic responsiveness to blood pressure fluctuations .

Dual this compound Receptor Antagonists (DORAs)

Dual this compound receptor antagonists are primarily used for treating insomnia and hold promise due to their lower abuse potential .

Mechanism of Action

The mechanism of action of 2-phenyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity .

Comparison with Similar Compounds

Structure and Receptors :

- Orexin-A is a 33-amino-acid peptide with two intrachain disulfide bonds, while this compound-B is a 28-amino-acid linear peptide .

- Both peptides bind to G protein-coupled receptors (GPCRs), OX1R (this compound receptor 1) and OX2R (this compound receptor 2). OX1R has higher affinity for this compound-A, whereas OX2R binds both peptides with similar efficacy .

Physiological Roles :

- Arousal and Sleep : Orexins stabilize wakefulness and regulate sleep-wake transitions. Loss of this compound neurons causes narcolepsy, characterized by disrupted sleep architecture and cataplexy .

- Feeding and Metabolism : Orexins integrate metabolic signals (e.g., leptin, ghrelin) to modulate appetite and energy homeostasis .

- Stress and Reward : this compound neurons activate during stress and reward-seeking behaviors, influencing drug addiction and anxiety-like responses .

Orexins share functional and structural similarities with other neuropeptides and hormones involved in appetite, arousal, and metabolic regulation. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Table 2: Receptor Affinity and Research Findings

Key Contrasts :

Functional Overlap vs. Specialization :

- Orexins uniquely integrate arousal and feeding, unlike leptin/ghrelin, which primarily regulate metabolism .

- MCH promotes sleep, directly opposing this compound-induced wakefulness .

Structural Conservation :

- Orexins share a conserved prepro-peptide structure with secretin but exhibit divergent receptor targeting .

- NPY and AgRP are structurally unrelated but co-regulate feeding via arcuate nucleus neurons .

Therapeutic Implications :

- Dual this compound Receptor Antagonists (DORAs) : Suvorexant and almorexant treat insomnia by blocking OX1R/OX2R, unlike GABAergic sedatives .

- OX1R-Selective Antagonists : SB-334867 reduces drug-seeking behavior, highlighting this compound's role in addiction .

Research Findings and Clinical Relevance

Narcolepsy and this compound Deficiency :

- Cerebrospinal fluid (CSF) this compound-A levels are undetectable in narcolepsy type 1, unlike other sleep disorders .

Metabolic Interactions :

- High-fat diets upregulate this compound expression, correlating with elevated triglycerides .

Biological Activity

Orexin, also known as hypocretin, is a neuropeptide produced in the lateral hypothalamus that plays a crucial role in regulating various physiological processes, including sleep-wake cycles, energy homeostasis, feeding behavior, and emotional responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological roles, and implications in health and disease.

Overview of this compound

This compound consists of two main peptides: this compound-A and this compound-B, which are derived from the same precursor protein. They exert their effects by binding to two distinct G protein-coupled receptors: this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R). These receptors are distributed throughout the brain and are involved in various functions related to arousal, appetite regulation, and energy expenditure.

This compound signaling is essential for maintaining wakefulness and regulating energy balance. The activation of OX1R and OX2R leads to intracellular signaling cascades that increase calcium levels and activate protein kinase C (PKC), which influences neuronal excitability and neurotransmitter release .

Key Functions:

- Wakefulness : this compound promotes arousal by stimulating wake-promoting neurons in the brain. Intracerebroventricular administration of this compound-A has been shown to enhance wakefulness in animal models .

- Feeding Behavior : this compound influences feeding by modulating appetite-related signals. It stimulates food intake during periods of fasting by acting on hypothalamic neurons that respond to glucose levels .

- Energy Homeostasis : this compound plays a role in regulating energy expenditure through increased spontaneous physical activity (SPA) and thermogenesis. Studies show that this compound levels rise during physical activity, promoting energy balance .

Physiological Roles

This compound's biological activity extends across several physiological domains:

1. Sleep-Wake Regulation

This compound is critical for maintaining wakefulness. Deficiency in this compound signaling is linked to narcolepsy, a condition characterized by excessive daytime sleepiness and cataplexy . Studies demonstrate that this compound-A administration can counteract sleep-induced states in animal models .

2. Energy Balance

Research indicates that this compound enhances energy expenditure and prevents obesity by increasing SPA and thermogenic responses. In this compound-null mice, significant disruptions in energy homeostasis lead to obesity despite lower caloric intake compared to wild-type mice .

3. Emotional Regulation

This compound has been implicated in mood regulation and cognitive functions. It enhances hippocampal neurogenesis and improves spatial learning and memory abilities. Conversely, this compound deficiency has been associated with mood disorders such as depression .

Case Study 1: this compound's Role in Narcolepsy

A study involving patients with narcolepsy revealed mutations in the hypocretin/orexin gene, which resulted in reduced levels of this compound-A and this compound-B. This deficiency correlates with the symptoms observed in narcoleptic patients, emphasizing the peptide's role in sleep regulation .

Case Study 2: this compound and Obesity Resistance

In a rodent model, administration of this compound-A led to increased physical activity and energy expenditure, demonstrating its potential as a therapeutic target for obesity management. Mice treated with this compound exhibited resistance to diet-induced weight gain compared to controls .

Research Findings

Recent studies have provided insights into the diverse roles of this compound:

Q & A

Basic Research Questions

Q. What is the primary physiological role of orexin in the central nervous system, and how is it experimentally validated?

this compound (hypocretin) regulates sleep-wake cycles, energy homeostasis, and arousal. Key validation methods include:

- Immunohistochemistry : Mapping this compound neurons in the lateral hypothalamus .

- Electrophysiology : Demonstrating neuroexcitatory effects on synaptically coupled hypothalamic neurons .

- Knockout models : this compound-deficient mice exhibit narcolepsy-like symptoms, confirmed via behavioral assays and EEG monitoring .

- Pharmacological studies : Administering this compound receptor antagonists (e.g., SB-334867) to assess sleep architecture changes .

Q. What experimental models are most effective for studying this compound’s role in appetite regulation?

- In vivo models : Use double-labeling techniques (e.g., c-Fos immunohistochemistry) to correlate this compound neuron activation with feeding behavior in fasted rodents .

- Optogenetics : Stimulate this compound neurons in transgenic mice to observe real-time feeding responses .

- Calcium imaging : Track intracellular Ca²⁺ dynamics in this compound neurons during hunger states .

Q. How do researchers ensure specificity in this compound receptor (OX1R/OX2R) signaling studies?

- Selective antagonists/agonists : Validate receptor specificity using compounds like TCS-OX2-29 (OX2R-selective) .

- CRISPR/Cas9 knockout models : Eliminate individual receptors to isolate signaling pathways .

- Radioligand binding assays : Confirm receptor-ligand interactions using ¹²⁵I-SB-674042 .

Advanced Research Questions

Q. How can contradictory findings regarding this compound receptor signaling pathways be resolved?

Contradictions often arise from model system variability (e.g., transfected cells vs. native neurons). Methodological solutions include:

- Cross-validation : Replicate findings in multiple systems (e.g., primary neuron cultures, brain slices, and in vivo models) .

- Meta-analysis : Aggregate data from independent studies to identify consensus pathways (e.g., PLC/PKC vs. Ca²⁺-dependent signaling) .

- Single-cell RNA sequencing : Resolve receptor isoform expression heterogeneity in this compound-sensitive brain regions .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s role in neurodegenerative diseases?

- Cohort stratification : Control for age, genetic background, and comorbidities in animal models (e.g., this compound-knockout mice crossed with Alzheimer’s models) .

- Multiplex assays : Simultaneously measure this compound-A/B levels, Aβ plaques, and tau pathology in CSF .

- Machine learning : Identify this compound-linked biomarkers via high-dimensional data integration (e.g., proteomics + sleep EEG) .

Q. How should researchers design experiments to study this compound neuron plasticity under chronic sleep deprivation?

- Chronic intermittent hypoxia (CIH) models : Expose rodents to hypoxia-reoxygenation cycles to mimic sleep apnea .

- Long-term fiber photometry : Monitor this compound neuron activity across weeks using GCaMP6s-expressing transgenic mice .

- Transcriptomic profiling : Compare pre- and post-deprivation gene expression via RNA-seq to identify plasticity-related genes (e.g., BDNF, TrkB) .

Q. Methodological Challenges

Q. What are the best practices for reconciling discrepancies in this compound quantification across immunoassays?

- Standardization : Use validated antibodies (e.g., anti-orexin-A from Sigma-Aldrich, Cat# O8270) with pre-adsorption controls .

- Cross-platform calibration : Compare ELISA, radioimmunoassay, and mass spectrometry results using shared reference samples .

- Blinded analysis : Minimize bias by anonymizing sample IDs during data collection .

Q. How can in vitro findings on this compound receptor trafficking be translated to in vivo relevance?

- Super-resolution microscopy : Visualize OX1R clustering in live brain slices using PALM/STORM .

- Bioluminescence resonance energy transfer (BRET) : Monitor receptor dimerization dynamics in real time .

- Behavioral phenotyping : Correlate trafficking defects with sleep fragmentation in knock-in mice .

Q. Data Analysis and Reproducibility

Q. What statistical approaches address low sample sizes in this compound clinical trials?

- Bayesian hierarchical modeling : Pool data across small cohorts while accounting for inter-study variability .

- Bootstrapping : Estimate confidence intervals for effect sizes (e.g., this compound-A levels vs. sleep latency) .

- Open-data repositories : Share raw datasets via platforms like Zenodo to enable meta-analyses .

Q. How can researchers improve reproducibility in this compound ligand-binding assays?

- Detailed protocols : Document buffer compositions, incubation times, and temperature gradients in Supporting Information .

- Negative controls : Include scrambled peptide analogs to rule out nonspecific binding .

- Inter-laboratory validation : Participate in ring trials to harmonize assay conditions .

Q. Literature and Data Integration

Q. What computational tools integrate this compound-related omics data from disparate sources?

- Pathway enrichment analysis : Use tools like STRING or KEGG to map this compound interactions in transcriptomic datasets .

- Custom databases : Curate this compound-specific data (e.g., ligand-receptor pairs, knockout phenotypes) using FAIR principles .

- Natural language processing (NLP) : Mine unstructured text (e.g., patents, preprints) for novel this compound signaling pathways via tools like SciBERT .

Tables

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-phenyl-1,2-dihydroquinazoline |

InChI |

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H |

InChI Key |

WYUZUBVTNKNDIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.